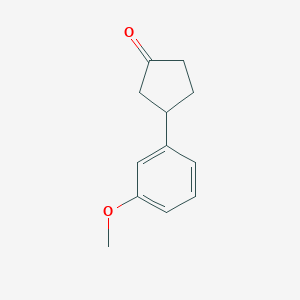

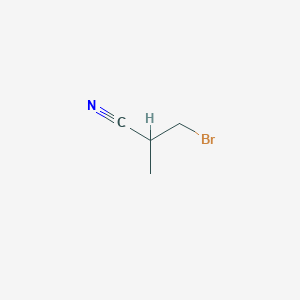

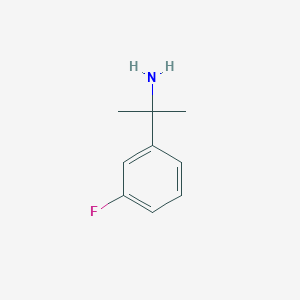

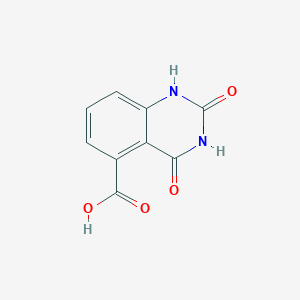

![molecular formula C15H15ClN2 B1342759 5-氯-2-[3,4-二氢-1(2H)-喹啉基]苯胺 CAS No. 937606-13-8](/img/structure/B1342759.png)

5-氯-2-[3,4-二氢-1(2H)-喹啉基]苯胺

描述

5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline, commonly referred to as QCA, is an aromatic amine used in a variety of scientific research applications. It is a colorless, odorless, and crystalline solid with a melting point of 91-93°C. QCA is a versatile and useful compound for laboratory experiments due to its low toxicity and its ability to be synthesized in a variety of ways.

科学研究应用

抗疟疾活性

对密切相关的抗疟疾药物,特别是7-氯-4-(3',5'-二取代苯胺基)喹啉类化合物的研究表明,苯胺基上的取代基对抗疟疾活性至关重要。这些发现表明,类似于5-氯-2-[3,4-二氢-1(2H)-喹啉基]苯胺的结构修饰可能有助于优化抗疟疾性能(Gupta & Prabhakar, 2006)。

合成与表征

已经记录了从涉及类似结构的反应中合成类似3-(芳基氨基)喹啉-2(1H)-和-4(1H)-酮衍生物的研究。这些研究为合成途径和喹啉衍生物的表征提供了见解,这对于开发在材料科学和制药领域具有潜在应用的新化合物至关重要(Fretz, Gaugler, & Schneider, 2000)。

抗炎活性

来自色诺[4,3‐b]喹啉类化合物的衍生物显示出显著的抗炎活性。这表明,包括与5-氯-2-[3,4-二氢-1(2H)-喹啉基]苯胺相关的结构类似物可能被用于探索其抗炎性能,有助于开发新的治疗剂(Hegab等,2007)。

抗惊厥活性

从相关化学反应中合成的5-苯基-[1,2,4]-三唑并[4,3-a]喹啉类化合物已显示出抗惊厥活性。这表明,5-氯-2-[3,4-二氢-1(2H)-喹啉基]苯胺的结构衍生物可能是抗惊厥药物开发的潜在候选药物,突显了喹啉衍生物在神经科学研究中的重要性(Guan et al., 2009)。

聚酰胺的合成

类似于含有喹啉基团的二胺单体的合成,如从含有喹啉-8-氧基苯胺侧链的二胺合成可溶性和热稳定性聚酰胺,展示了喹啉衍生物在材料科学中的潜力。这些化合物具有出色的溶解性和热稳定性,可用于聚合物科学中的各种应用(Ghaemy & Bazzar, 2010)。

作用机制

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets and cause various changes . For instance, quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Biochemical Pathways

Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

属性

IUPAC Name |

5-chloro-2-(3,4-dihydro-2H-quinolin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2/c16-12-7-8-15(13(17)10-12)18-9-3-5-11-4-1-2-6-14(11)18/h1-2,4,6-8,10H,3,5,9,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQIRXJGHMJUXIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C3=C(C=C(C=C3)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。